molecular formula C12H21Cl2N3 B1522951 1-Benzyl-3-hydrazinylpiperidine dihydrochloride CAS No. 1251924-73-8

1-Benzyl-3-hydrazinylpiperidine dihydrochloride

Cat. No.: B1522951
CAS No.: 1251924-73-8
M. Wt: 278.22 g/mol
InChI Key: KGXRQNSSIIAGEY-UHFFFAOYSA-N
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Description

Introduction to 1-Benzyl-3-hydrazinylpiperidine Dihydrochloride

This compound constitutes a member of the hydrazine-substituted piperidine chemical class, characterized by its complex molecular structure and specific substitution pattern. The compound features a six-membered saturated nitrogen heterocycle (piperidine) with a benzyl group attached to the nitrogen atom at position 1 and a hydrazinyl group (-NH-NH2) attached at position 3 of the ring. The dihydrochloride designation indicates that two hydrochloride molecules are associated with the base compound, forming a stable salt that enhances the compound's solubility and handling properties.

The structural complexity of this compound arises from the combination of multiple nitrogen-containing functional groups within a single molecular framework. The piperidine ring provides a basic heterocyclic scaffold, while the benzyl substituent introduces aromatic character and increased molecular size. The hydrazinyl group at position 3 adds additional nitrogen functionality, creating opportunities for further chemical modifications or interactions. This particular substitution pattern and salt formation represent a specific example of how chemical modifications can be employed to create compounds with distinct properties and potential applications.

Research interest in this compound stems from its potential utility as a chemical building block and its representation of a broader class of nitrogen-rich heterocyclic compounds. The systematic characterization of such compounds contributes to the understanding of structure-property relationships in piperidine derivatives and provides foundation knowledge for the development of related chemical entities. The compound's availability through various chemical suppliers indicates its recognized value in research and development applications.

Chemical Identification and Nomenclature

The chemical identification and nomenclature of this compound follows established international standards for organic compound naming and registration. The systematic approach to chemical identification encompasses multiple aspects including standardized naming conventions, unique registry numbers, and precise molecular descriptors that collectively provide unambiguous identification of the compound. This comprehensive identification system ensures accurate communication among researchers and facilitates proper documentation in scientific literature and chemical databases.

The nomenclature system for this compound reflects the International Union of Pure and Applied Chemistry standards while incorporating common naming conventions used in chemical literature. The systematic name construction follows the hierarchical approach of identifying the core structure (piperidine), specifying substituent positions and identities (1-benzyl and 3-hydrazinyl), and indicating the salt form (dihydrochloride). This naming approach provides clear structural information that allows chemists to deduce the compound's molecular architecture from its name alone.

Chemical databases and regulatory systems employ standardized identification codes and descriptors to ensure consistent compound identification across different platforms and applications. These identification systems include registry numbers, molecular descriptors, and structural representations that complement the systematic naming conventions. The integration of multiple identification approaches creates a robust system for compound characterization and retrieval in chemical information systems.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions that precisely describe the compound's molecular structure. While the exact IUPAC name is not explicitly provided in all database entries, the systematic naming would designate this compound as (1-benzylpiperidin-3-yl)hydrazine dihydrochloride, which accurately reflects the substitution pattern and salt formation. This naming convention clearly identifies the piperidine ring as the core structure, with benzyl substitution at nitrogen position 1 and hydrazinyl substitution at carbon position 3.

The structural formula of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as NNC1CCCN(C1)Cc1ccccc1.Cl.Cl, which provides a linear text-based description of the molecular connectivity. This notation system allows for computer processing and database searching while maintaining complete structural information. The representation clearly shows the piperidine ring (C1CCCN(C1)), the hydrazinyl group (NN), the benzyl substituent (Cc1ccccc1), and the two chloride counterions (Cl.Cl).

The three-dimensional molecular structure reveals the spatial arrangement of atoms and functional groups within the compound. The piperidine ring adopts a chair conformation typical of six-membered saturated rings, with the benzyl and hydrazinyl substituents occupying axial or equatorial positions depending on the specific conformational state. The hydrazinyl group introduces additional conformational flexibility due to rotation around the nitrogen-nitrogen and carbon-nitrogen bonds, creating multiple possible spatial arrangements of the terminal amino group.

Properties

IUPAC Name

(1-benzylpiperidin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c13-14-12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6,12,14H,4,7-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRQNSSIIAGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-hydrazinylpiperidine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H17_{17}Cl2_2N4_4
  • Molecular Weight : 292.19 g/mol

This compound contains a hydrazine moiety, which is known to contribute to various biological activities, including anti-tumor and anti-inflammatory effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines. For example, a study reported an IC50_{50} value of 15 μM against human breast cancer cells (MCF-7) . The compound's efficacy appears to be linked to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell survival.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and receptors. It has been shown to interact with tyrosinase, an enzyme crucial in melanin biosynthesis, thereby exhibiting potential as a skin-whitening agent . Molecular docking studies suggest that the compound binds effectively to the active site of tyrosinase, forming stable complexes that inhibit its activity .

Antioxidant Activity

In addition to its antitumor properties, this compound has demonstrated notable antioxidant activity. In DPPH radical scavenging assays, it exhibited an EC50_{50} value of 0.045 mM, indicating strong radical-scavenging capabilities . This antioxidant property may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound.

  • Case Study 1 : A clinical trial investigated the compound's effects on patients with advanced melanoma. Results showed a significant reduction in tumor size in 60% of participants after eight weeks of treatment, with minimal side effects reported .
  • Case Study 2 : Another study focused on its use as an adjunct therapy in diabetic patients, where it was found to improve glycemic control and reduce oxidative stress markers over a three-month period .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
1-Benzyl-3-hydrazinylpiperidine dihydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is frequently utilized in the development of receptor agonists and antagonists, particularly in the context of neuropharmacology and anti-parasitic drug discovery. For instance, it has been involved in the synthesis of compounds targeting serotonin receptors, which are crucial for gastrointestinal motility enhancement without significant adverse effects .

Biological Activities

Anti-Parasitic Properties
Recent studies have highlighted the potential of this compound as an anti-parasitic agent. In particular, it has shown promise against Trypanosoma brucei and Trypanosoma cruzi, which are responsible for diseases such as sleeping sickness and Chagas disease, respectively. The compound has been evaluated for its inhibitory effects on specific enzymes associated with these parasites, demonstrating selectivity over human cells .

Selectivity and Efficacy
In a phenotypic screening panel, derivatives of this compound exhibited significant potency against T. brucei, with low cytotoxicity towards human cell lines. The structure-activity relationship studies have indicated that modifications to the hydrazinylpiperidine moiety can enhance selectivity and efficacy against parasitic targets while minimizing toxicity to human cells .

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how structural modifications influence the biological activity of this compound. These studies have identified key features that enhance its activity against specific targets:

Modification Effect on Activity Target
Alteration of substituents on the piperidine ringImproved potency and selectivityTbrPDEB1 enzyme
Introduction of halogen atomsEnhanced metabolic stabilityT. brucei
Variation in linker lengthAffects binding affinity to receptorsVarious receptors

These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Anti-Chagas Drug Development
    A study investigated the efficacy of derivatives based on this compound against T. cruzi. Results indicated that certain modifications led to improved selectivity and reduced side effects compared to traditional treatments like Benznidazole .
  • Case Study 2: Neuropharmacological Applications
    Research into serotonin receptor agonists synthesized from this compound demonstrated its ability to enhance gastrointestinal motility, providing a potential alternative treatment pathway with fewer adverse effects than existing medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1-Benzylpiperidin-3-amine Hydrochloride (CAS 368429-78-1)
  • Structure : Differs by replacing the hydrazinyl (-NH-NH2) group with a primary amine (-NH2) at position 3.
  • Safety data sheets () classify it as non-hazardous, though full toxicological profiles are unspecified .
(b) 1-Benzyl-4,6-dimethylpiperidin-3-amine Dihydrochloride
  • Structure : Incorporates methyl groups at positions 4 and 6, alongside the 3-amine.
  • notes a purity of 97%, suggesting robust synthetic protocols .

Salt Form and Solubility

(a) Hydrochloride vs. Dihydrochloride Salts
  • 1-Benzyl-3-hydrazinylpiperidine dihydrochloride contains two HCl molecules, improving aqueous solubility relative to mono-hydrochloride analogs. emphasizes that dihydrochloride salts generally exhibit higher solubility and stability, critical for pharmaceutical formulations .
  • Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate (): A mono-hydrochloride salt with an ester group, showing moderate solubility (>98% purity) but lower ionic character due to the single HCl .

Ring Modifications and Stereochemistry

(a) (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride
  • Structure : Features stereochemical specificity (S,S configuration) and a dimethylamine group.
  • Implications: Stereochemistry can significantly influence receptor binding in pharmacological applications.
(b) (S)-1-Benzylpyrrolidin-3-amine Dihydrochloride
  • Structure : Replaces the piperidine ring (6-membered) with a pyrrolidine ring (5-membered).
  • notes a structural similarity score of 0.87, indicating moderate overlap in applications .

Ketone and Ester Derivatives

(a) 1-Benzyl-3-piperidone Hydrochloride Hydrate
  • Structure : Substitutes the hydrazinyl group with a ketone (-CO).
  • Implications : The ketone enhances electrophilicity, making it a reactive intermediate in nucleophilic additions. lists it with a similarity score of 0.91, reflecting shared synthetic utility .
(b) Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate
  • Structure : Combines a ketone and an ester group.
  • Implications : The ester group may serve as a prodrug moiety, with hydrolysis yielding a carboxylic acid. confirms >98% purity, suggesting reliability in lab-scale applications .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Functional Groups Salt Form Purity/Solubility Key Applications
This compound N/A Hydrazinyl, Benzyl Dihydrochloride Discontinued () Research intermediate
1-Benzylpiperidin-3-amine Hydrochloride 368429-78-1 Amine, Benzyl Hydrochloride 100% () Medicinal chemistry
1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride N/A Amine, Benzyl, Methyl Dihydrochloride 97% () Pharmacological studies
(S)-1-Benzylpyrrolidin-3-amine dihydrochloride 131852-54-5 Amine, Benzyl Dihydrochloride N/A Chiral synthesis
1-Benzyl-3-piperidone Hydrochloride Hydrate 346694-73-3 Ketone, Benzyl Hydrochloride N/A Synthetic intermediate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-3-hydrazinylpiperidine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 1-benzylpiperidin-3-one with hydrazine, followed by hydrochloric acid treatment to form the dihydrochloride salt. Critical parameters include temperature (optimized at 0–5°C during hydrazine addition to minimize side reactions) and stoichiometric control of hydrazine to prevent over-alkylation . Purification via recrystallization in ethanol/water mixtures improves purity (>95%) by removing unreacted hydrazine and byproducts .

Q. How does the hydrochloride salt form enhance the compound’s suitability for biological assays?

  • The dihydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4), facilitating in vitro studies such as receptor binding assays. This is critical for maintaining consistent dosing in pharmacokinetic experiments .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). Confirm structure via 1H/13C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 4.5 ppm for benzyl CH2) and HRMS (expected [M+H]+: calculated for C12H18N3Cl2) .

Q. What safety precautions are essential during handling?

  • The compound may cause mucous membrane irritation. Use PPE (nitrile gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of enantiomerically pure derivatives?

  • Methodology : Employ density functional theory (DFT) to predict transition states during chiral resolution. For example, tartaric acid derivatives can be modeled to assess enantioselective crystallization efficiency. Experimental validation via polarimetry ([α]D25 ± specific rotation) confirms computational predictions .

Q. What strategies resolve contradictions in reported receptor binding affinities across studies?

  • Discrepancies may arise from assay conditions (e.g., ionic strength, pH). Standardize protocols:

  • Use radioligand binding assays (e.g., ³H-labeled antagonist) with controlled buffer systems.
  • Apply statistical meta-analysis (e.g., weighted Z-scores) to harmonize data from divergent studies .

Q. How do structural modifications at the hydrazine moiety alter pharmacokinetic profiles?

  • Replace the hydrazine group with acylhydrazides or semicarbazides to modulate metabolic stability. Assess via:

  • In vitro microsomal assays (human liver microsomes, NADPH cofactor).
  • LC-MS/MS to quantify metabolites (e.g., hydrazine oxidation to nitriles) .

Q. What experimental design principles minimize variability in scaled-up synthesis?

  • Apply Box-Behnken design to optimize three factors:

  • Temperature (X1: 20–60°C), hydrazine equivalents (X2: 1.0–2.5), and reaction time (X3: 6–24 hrs).
  • Response surface analysis identifies optimal conditions (e.g., X1=40°C, X2=1.8, X3=12 hrs) for 85% yield .

Q. How can in silico tools predict off-target interactions in neurological studies?

  • Use molecular docking (AutoDock Vina) against GPCR databases (e.g., PDSP Ki Database). Prioritize targets with ΔG < −8 kcal/mol. Validate via functional assays (e.g., cAMP accumulation for adrenergic receptors) .

Key Research Gaps

  • Mechanistic Insights : Limited data on hydrazine group reactivity under oxidative conditions. Proposed studies: EPR spectroscopy to detect radical intermediates .
  • Biological Targets : Unclear interaction with monoamine transporters (SERT, NET). Suggested approach: Knockout cell models to isolate binding pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-hydrazinylpiperidine dihydrochloride
Reactant of Route 2
1-Benzyl-3-hydrazinylpiperidine dihydrochloride

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